2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVSUISKZHSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and glycine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino acid. Common reagents used include sodium borohydride for reduction and hydrochloric acid for imine formation.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic catalysis to form esters .
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Amide Formation : Condenses with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide).
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Decarboxylation : Loses CO<sub>2</sub> under thermal or enzymatic conditions, forming β-arylethylamines .
Amino Group Reactivity
The α-amino group undergoes:
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Peptide Bond Formation : Utilized in solid-phase synthesis to create peptides or modified amino acid derivatives.
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Acylation : Reacts with acyl chlorides or anhydrides (e.g., acetic anhydride) to form N-acylated products.
Aromatic Ring Reactivity
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Halogenation : Bromine or chlorine substitutes at activated positions (e.g., ortho to methyl).
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Nucleophilic Aromatic Substitution : Fluorine may be displaced by strong nucleophiles (e.g., hydroxide, amines) under high temperatures or microwave irradiation .
Reaction Conditions and Major Products
Data extrapolated from structurally related compounds.
Phenylalanine Ammonia Mutase (PAM) Activity
In biological systems, analogs of this compound undergo isomerization via a Friedel-Crafts or carbanion mechanism mediated by MIO (4-methylideneimidazole-5-one) cofactors . For example:
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Isomerization : Converts to β-arylalanine derivatives under enzymatic control, retaining stereochemistry .
Tyrosine Hydroxylase Interaction
The compound may act as a substrate for tyrosine hydroxylase, undergoing hydroxylation to form catecholamine precursors (e.g., L-DOPA analogs).
Stereochemical Considerations
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid serves as a building block for synthesizing complex organic molecules.
- Biology This compound acts as a precursor in the synthesis of biologically active compounds.
- Medicine There is ongoing research exploring its potential as a pharmaceutical intermediate.
- Industry It is used in developing new materials with specific properties.
Biological Activities
This compound's biological activity is attributed to its interactions with molecular targets through hydrogen bonding and electrostatic interactions, which can modulate enzyme activities and influence cell signaling pathways. It may act as an agonist or antagonist at specific receptors, depending on its concentration and the presence of other cellular components.
Similar Compounds
Other compounds with similar structures include:
- 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
- 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid
- 2-Amino-3-(2-fluoro-6-methylphenyl)propanoic acid
The specific substitution pattern on the phenyl ring makes this compound unique, influencing its chemical reactivity and biological activity.
Chemical Information
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring’s substitution pattern affects the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Containing Derivatives
Compounds such as (S)-2-amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5c) and (S)-2-amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid (9d) () exhibit potent antimycobacterial activity (Mycobacterium tuberculosis H37Ra and BCG strains) at 3 µg/mL. The thiazole ring in these derivatives enhances activity through improved target binding or membrane penetration, a feature absent in the target compound.
Tyrosine Derivatives
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 403-90-7, ) and 2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid (CAS 1069068-11-6, ) feature hydroxyl groups on the aromatic ring. In contrast, the target compound’s methyl group increases lipophilicity, which may enhance blood-brain barrier (BBB) permeability compared to hydroxylated analogs .
Halogen-Substituted Phenylalanine Analogs
- 2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8, ) replaces fluorine with bromine, a bulkier halogen. Bromine’s polarizability may strengthen hydrophobic interactions in receptor binding but reduces metabolic stability compared to fluorine.
Pharmacokinetic and Toxicological Profiles
BMAA (2-Amino-3-(methylamino)-propanoic acid)
BMAA () is neurotoxic, with low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). Chronic dosing in rats achieves brain concentrations of 10–30 µg/g, requiring doses >100 mg/kg for toxicity.
Sulfur-Containing Derivatives
- 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS 1251924-17-0, ) introduces a thioether group, increasing polarizability and metabolic susceptibility. The target’s fluoro-methyl substituents likely confer greater oxidative stability, reducing metabolic clearance .
Structural and Electronic Comparisons
*Molecular weight inferred from structural analogs.
Biological Activity
2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid, often referred to as a synthetic amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including neurotransmitter modulation, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring substituted with fluorine and methyl groups. Its molecular formula is with a molecular weight of approximately .
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)O)NC@@HC |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems:
Neurotransmitter Modulation
Research indicates that this compound may selectively interact with neurotransmitter receptors, particularly those involved in excitatory neurotransmission. The presence of the fluorine atom on the phenyl ring enhances its binding affinity to specific receptors, potentially modulating pathways related to mood regulation and cognitive functions.
Enzyme Inhibition
The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its capacity to inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is targeted in diabetes treatment.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations can affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Potentially different receptor affinity |
| 2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid | Bromine instead of chlorine | Different electronic properties |
| 2-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Lacks specific interactions due to substitutions |
| 2-Amino-3-(3-methylphenyl)propanoic acid | Methyl group on phenyl ring | Alters lipophilicity and receptor interaction |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neurotransmitter Interaction Study : A study demonstrated that compounds with similar structural features significantly affect neurotransmitter release and uptake mechanisms. This suggests a potential role for this compound in treating neurological disorders such as depression and anxiety.
- Enzyme Inhibition Research : Another investigation highlighted its capacity to inhibit DPP-IV, indicating therapeutic applications in managing type 2 diabetes by enhancing incretin levels and improving glycemic control.
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including halogenation, coupling, and deprotection. For fluorinated analogs like this compound, regioselective fluorination is critical. A common approach uses LiOH in THF/water mixtures for hydrolysis of ester intermediates, achieving yields >80% without further purification . Alternative methods, such as continuous flow synthesis (noted in industrial-scale protocols), may improve efficiency but require optimization of parameters like temperature and catalyst loading . Key challenges include avoiding side reactions (e.g., over-oxidation) and ensuring stereochemical integrity.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store sealed in dry conditions at 2–8°C to prevent degradation via hydrolysis or oxidation. Safety data sheets recommend avoiding heat, moisture, and direct light . For in vitro studies, use inert atmospheres (e.g., nitrogen) during handling. Analytical techniques like HPLC (as in ) can monitor purity over time.
Advanced Research Questions
Q. How does the 4-fluoro-3-methylphenyl substituent influence binding affinity in enzyme inhibition studies compared to other fluorinated analogs?
Methodological Answer: The fluorine atom’s position and methyl group steric effects significantly alter electronic properties and binding. For example, fluorination at the 4-position on aromatic rings enhances electronegativity, improving interactions with hydrophobic enzyme pockets. Comparative studies using analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid () show that para-fluorine increases binding affinity by 15–20% compared to meta-substituted derivatives. Molecular docking simulations and SPR analysis are recommended to quantify these effects.
Q. What are the thermodynamic implications of sodium ion clustering with this compound, and how does this affect solubility?
Methodological Answer: Gas-phase ion clustering data (e.g., ΔrH° = 201 kJ/mol for Na⁺ adducts) indicate strong cation-π interactions between sodium ions and the aromatic ring, reducing aqueous solubility . Researchers should use co-solvents (e.g., DMSO) or ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance solubility in biological buffers. Isothermal titration calorimetry (ITC) can quantify binding constants for optimization.
Q. How do stereochemical variations (e.g., D vs. L isomers) impact biological activity in receptor agonism studies?
Methodological Answer: Stereochemistry dictates enantioselective interactions. For example, L-tyrosine derivatives ( ) show higher uptake in cellular transporters than D-isomers. To assess this, synthesize enantiopure forms via chiral HPLC or asymmetric catalysis (e.g., SwCNTNH2-PAL biocatalysts in ). In vitro assays (e.g., cAMP activation in GPCR models) can quantify agonist efficacy, with L-isomers often exhibiting 2–3× higher activity.
Data Contradictions and Validation
Q. Discrepancies in reported reaction thermochemistry: How to reconcile conflicting data?
Methodological Answer: Variations in ΔrH° values (e.g., 201 kJ/mol in vs. other studies) may arise from differences in measurement techniques (CIDC vs. calorimetry). Validate using high-precision methods like tandem mass spectrometry or DFT calculations. Cross-reference with authoritative databases (e.g., NIST or PubChem, ) to resolve inconsistencies.
Analytical Challenges
Q. What advanced techniques are required to characterize trace impurities in synthesized batches?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI) can detect impurities at ppm levels. For fluorinated byproducts (e.g., dehalogenated derivatives), ¹⁹F-NMR offers specificity. Reference standards like those in (e.g., Imp. K(EP)) are critical for calibration.
Biocatalytic vs. Chemical Synthesis
Q. Can enzymatic methods replace traditional synthesis for improved stereoselectivity?
Methodological Answer: Biocatalysis (e.g., ) using immobilized PAL enzymes achieves >95% enantiomeric excess (ee) for amino acid derivatives, reducing reliance on chiral auxiliaries. However, substrate scope limitations (e.g., bulkier 3-methyl groups) may require enzyme engineering. Compare turnover rates and scalability to chemical routes (e.g., ) for cost-benefit analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
